molecular formula C17H22 B14290923 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene CAS No. 113984-18-2

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene

Katalognummer: B14290923
CAS-Nummer: 113984-18-2
Molekulargewicht: 226.36 g/mol
InChI-Schlüssel: BKQRCAOEYVYVQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone with an additional prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the phenanthrene core. The prop-2-en-1-yl group can be introduced through an alkylation reaction using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Prop-2-en-1-yl)phenol: A simpler compound with a similar prop-2-en-1-yl group.

    N-(Prop-2-en-1-yl)acetamide: Another compound with a prop-2-en-1-yl group but different core structure.

Eigenschaften

CAS-Nummer

113984-18-2

Molekularformel

C17H22

Molekulargewicht

226.36 g/mol

IUPAC-Name

4a-prop-2-enyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene

InChI

InChI=1S/C17H22/c1-2-12-17-13-6-5-8-15(17)11-10-14-7-3-4-9-16(14)17/h2-4,7,9,15H,1,5-6,8,10-13H2

InChI-Schlüssel

BKQRCAOEYVYVQE-UHFFFAOYSA-N

Kanonische SMILES

C=CCC12CCCCC1CCC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.